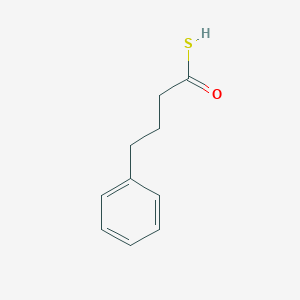

3-Benzylthiopropionic acid

Description

Contextual Significance within Organic and Materials Science Research

In the realm of organic synthesis, 3-benzylthiopropionic acid serves as a versatile precursor for the construction of more complex molecular architectures. enamine.net The presence of both a nucleophilic sulfur atom (after debenzylation) and an electrophilic carbonyl carbon (upon activation of the carboxylic acid) allows for a diverse range of chemical reactions. Its utility is particularly pronounced in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. openmedicinalchemistryjournal.commdpi.com The thioether group can be strategically manipulated, for instance, through oxidation to sulfoxides, which can then undergo Pummerer-type reactions to facilitate cyclizations. acs.org

From a materials science perspective, the dual functionality of this compound is instrumental in the surface modification of various substrates. The thiol group, which can be revealed by cleavage of the benzyl (B1604629) protecting group, exhibits a strong affinity for noble metal surfaces, such as gold and silver, enabling the formation of self-assembled monolayers (SAMs). openmedicinalchemistryjournal.comwikipedia.org These organized molecular layers are crucial for tailoring the interfacial properties of materials, with applications ranging from biosensors to electronics. openmedicinalchemistryjournal.com The terminal carboxylic acid group can then be used to anchor other molecules or to modulate the surface energy and chemical reactivity of the material. researchgate.net While its precursor, 3-mercaptopropionic acid, is more commonly cited in this context, the principles of surface functionalization are directly transferable to this compound, with the benzyl group offering a stable protecting group during synthesis and processing.

Overview of Scholarly Investigations and Emerging Research Directions

Scholarly investigations into this compound have unveiled its significant potential in various facets of chemical science. A notable area of research has been its application in the synthesis of heterocyclic systems. For instance, derivatives of this compound have been employed in cyclization reactions to create six- and seven-membered heterocyclic rings, such as 1,3-thiazin-4-ones. mdpi.com These reactions often proceed via the formation of sulfoxide (B87167) intermediates, highlighting the tunability of the sulfur atom's oxidation state to direct chemical reactivity. mdpi.com

In the context of medicinal chemistry, while direct therapeutic applications are not the focus of this article, the role of this compound as a key building block in the synthesis of potential therapeutic agents is a significant area of research. Its derivatives have been explored as components in the synthesis of compounds with potential antimicrobial and antioxidant properties. nih.gov The structural motif of a thioether linked to a carboxylic acid is present in various biologically active molecules, and this compound provides a convenient starting point for their synthesis.

Emerging research directions appear to be focused on leveraging the unique properties of this compound in more complex systems. In materials science, there is growing interest in the development of functionalized nanoparticles for applications such as drug delivery. The ability of thiol-containing molecules to cap nanoparticles and the presence of a terminal carboxylic acid for further conjugation make this compound and its derivatives attractive candidates for creating sophisticated nanoparticle-based systems.

Furthermore, the principles of supramolecular chemistry, which involve the self-assembly of molecules into well-defined structures, offer new avenues for the application of this compound. wikipedia.org Its ability to participate in both directional interactions (e.g., metal-thiol coordination) and hydrogen bonding (via the carboxylic acid) could be exploited in the design of novel supramolecular architectures with tailored functions. wikipedia.orgnih.gov Future research may also explore its use in the total synthesis of complex natural products, where its bifunctional nature can be strategically employed to introduce key structural elements. nih.govrsc.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂S |

| Molecular Weight | 196.26 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 96-98 °C |

| Solubility | Soluble in common organic solvents like ethanol (B145695) and acetone. |

Note: The data in this table is compiled from various chemical suppliers and databases. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12OS |

|---|---|

Molecular Weight |

180.27 g/mol |

IUPAC Name |

4-phenylbutanethioic S-acid |

InChI |

InChI=1S/C10H12OS/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) |

InChI Key |

YRNMDPFPZCEJMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)S |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzylthiopropionic Acid

Chemical Synthesis Pathways and Catalytic Considerations

The chemical synthesis of 3-benzylthiopropionic acid can be achieved through several routes, primarily involving the formation of a thioether bond. The choice of synthetic pathway often depends on the availability of starting materials, desired yield, and reaction conditions.

Esterification Reactions and Acidic Catalysis

While direct esterification is a common reaction for carboxylic acids, the synthesis of this compound typically involves the formation of the thioether linkage as a key step, which can be followed by or preceded by manipulations of the carboxyl group. One of the most direct methods for synthesizing this compound is through the S-alkylation of 3-mercaptopropionic acid with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. znaturforsch.comgoogle.comgoogleapis.com This nucleophilic substitution reaction is typically carried out in the presence of a base to deprotonate the thiol group, forming a more nucleophilic thiolate anion.

The reaction can be generalized as follows: HSCH₂CH₂COOH + C₆H₅CH₂X → C₆H₅CH₂SCH₂CH₂COOH + HX (where X = Cl, Br)

The choice of base and solvent can influence the reaction rate and yield. Common bases include sodium hydroxide, potassium hydroxide, and sodium ethoxide. znaturforsch.com The reaction is often performed in a solvent such as ethanol (B145695). cdnsciencepub.com

Another relevant reaction is the esterification involving the carboxyl group of 3-mercaptopropionic acid or this compound itself. For instance, the direct esterification of 3-mercaptopropionic acid with an alcohol in the presence of an acid catalyst like p-toluenesulfonic acid can yield the corresponding ester. google.com Subsequently, the thiol group could be benzylated. Alternatively, this compound can be reacted with an alcohol under acidic conditions to form its ester. These esterification reactions are typically equilibrium-driven and may require the removal of water to achieve high yields. atamanchemicals.com

| Reactants | Catalyst/Reagents | Product | Reference |

| 3-mercaptopropionic acid, Benzyl chloride | Base (e.g., NaOH) | This compound | znaturforsch.comgoogleapis.com |

| 3-mercaptopropionic acid, Trimethylolpropane | p-Toluenesulfonic acid | Trimethylolpropane-tris(3-mercaptopropionate) | google.com |

| α-mercaptopropionic acid, Benzyl chloride | - | α-benzylmercaptopropionic acid | google.com |

Exploration of Alternative Synthetic Routes

Besides direct S-alkylation, alternative pathways for the synthesis of this compound have been explored. One notable method is the Michael addition (conjugate addition) of benzyl mercaptan to an acrylic acid derivative. wikipedia.orgorganic-chemistry.orglscollege.ac.intamu.edu In this reaction, the nucleophilic thiol adds to the β-carbon of the α,β-unsaturated carbonyl compound.

The general reaction is: C₆H₅CH₂SH + CH₂=CHCOOH → C₆H₅CH₂SCH₂CH₂COOH

This reaction can be catalyzed by a base, which deprotonates the thiol to form the more reactive thiolate. The Michael addition is an atom-economical reaction and represents an efficient way to form the carbon-sulfur bond. wikipedia.org

Furthermore, derivatives of this compound have been synthesized and used in subsequent reactions. For example, sulfoxides derived from this compound have been utilized in Pummerer reactions to form heterocyclic compounds. cdnsciencepub.com This highlights the synthetic utility of the this compound scaffold.

Biosynthetic Approaches for Precursors and Metabolic Engineering

The bio-based production of chemicals is a rapidly growing field, offering sustainable alternatives to traditional chemical synthesis. 3-Hydroxypropionic acid (3-HP) is a valuable platform chemical and a precursor that could potentially be converted to this compound through subsequent chemical steps. Significant research has been dedicated to engineering microbial pathways for the efficient production of 3-HP from renewable feedstocks.

Production of 3-Hydroxypropionic Acid via Malonyl-CoA Reductase Pathway

The malonyl-CoA reductase pathway is a prominent route for 3-HP biosynthesis. This pathway utilizes the central metabolite malonyl-CoA, which is a key intermediate in fatty acid biosynthesis. researchgate.net A bifunctional malonyl-CoA reductase (MCR) enzyme catalyzes the two-step reduction of malonyl-CoA to 3-HP, requiring NADPH as a cofactor. google.com

The reaction is as follows: Malonyl-CoA + 2 NADPH + 2 H⁺ → 3-HP + Coenzyme A + 2 NADP⁺

This pathway has been successfully engineered in various microorganisms, including Escherichia coli and Saccharomyces cerevisiae. researchgate.net Strategies to enhance 3-HP production through this pathway often involve overexpressing the MCR enzyme, increasing the supply of malonyl-CoA by overexpressing acetyl-CoA carboxylase (ACC), and augmenting the availability of NADPH. lscollege.ac.inresearchgate.net

Production of 3-Hydroxypropionic Acid via β-Alanine Pathway

The β-alanine pathway represents another effective route for the biological production of 3-HP. In this pathway, aspartate, an amino acid derived from the citric acid cycle intermediate oxaloacetate, is converted to β-alanine by the enzyme aspartate-α-decarboxylase. znaturforsch.com Subsequently, β-alanine is deaminated to malonic semialdehyde, which is then reduced to 3-HP by a 3-hydroxypropionate (B73278) dehydrogenase. znaturforsch.comorganic-chemistry.org

This pathway has been considered economically attractive and has been successfully implemented in hosts like Saccharomyces cerevisiae. wikipedia.org For instance, researchers have engineered S. cerevisiae with a novel β-alanine-pyruvate aminotransferase from Bacillus cereus to achieve high titers of 3-HP. wikipedia.org

Engineered Microbial Systems for Enhanced Precursor Biosynthesis

Metabolic engineering has been instrumental in developing robust microbial cell factories for high-level production of 3-HP. znaturforsch.com Various microorganisms, including E. coli, S. cerevisiae, and Klebsiella pneumoniae, have been engineered for this purpose. znaturforsch.comcdnsciencepub.com

Key engineering strategies include:

Pathway Optimization: Overexpression of rate-limiting enzymes and introduction of heterologous enzymes with superior catalytic properties. znaturforsch.comresearchgate.net

Precursor Supply Enhancement: Engineering central carbon metabolism to channel more flux towards key precursors like malonyl-CoA and aspartate. lscollege.ac.inresearchgate.net

Cofactor Engineering: Modulating the intracellular levels of cofactors like NADPH to meet the demands of the biosynthetic pathway. google.com

Host Strain Selection and Modification: Choosing hosts with inherent advantages, such as high tolerance to acidic conditions (S. cerevisiae), and deleting competing pathways to reduce by-product formation. znaturforsch.comcdnsciencepub.com

The table below summarizes some of the research findings on the microbial production of 3-HP.

| Microorganism | Pathway | Key Genes Overexpressed | Titer (g/L) | Yield (g/g substrate) | Reference |

| Saccharomyces cerevisiae | β-Alanine | β-alanine-pyruvate aminotransferase (Bacillus cereus) | 13.7 | 0.14 C-mol/C-mol glucose | wikipedia.org |

| Escherichia coli | Malonyl-CoA | Malonyl-CoA reductase (Chloroflexus aurantiacus), Acetyl-CoA carboxylase (Corynebacterium glutamicum) | 15.8 | 0.71 g/g acetic acid | researchgate.net |

| Saccharomyces cerevisiae | Oxaloacetate | Pyruvate carboxylase, Benzoylformate decarboxylase, 3-hydroxyisobutyrate (B1249102) dehydrogenase | 18.1 | - | researchgate.net |

| Aspergillus niger | β-Alanine | Aspartate decarboxylase, β-alanine-pyruvate aminotransferase, 3-hydroxypropionate dehydrogenase | - | 0.22 C-mol/C-mol glucose | tamu.edu |

Synthesis and Mechanistic Reactivity of 3 Benzylthiopropionic Acid Derivatives

Sulfoxide (B87167) Derivatives and Pummerer Reaction Chemistry

The transformation of 3-benzylthiopropionic acid and its derivatives into various heterocyclic structures is a subject of significant interest in synthetic organic chemistry. A key process in these transformations is the Pummerer reaction, which involves the rearrangement of a sulfoxide to an α-acyloxy-thioether in the presence of an activating agent, typically acetic anhydride (B1165640). wikipedia.orgorganicreactions.org This reaction serves as a powerful tool for carbon-carbon and carbon-heteroatom bond formation. wikipedia.org

Synthetic Routes to Sulfoxides Derived from this compound

The initial step in this chemical journey is the synthesis of sulfoxides from their corresponding sulfide (B99878) precursors. A variety of oxidizing agents can be employed for this conversion. Common methods include the use of hydrogen peroxide in solvents like methanol, acetone, or acetic acid. cdnsciencepub.com Other effective reagents are sodium meta-periodate and m-chloroperbenzoic acid (m-CPBA) in chloroform (B151607) or methylene (B1212753) chloride. cdnsciencepub.com The choice of the specific method often depends on the substrate's nature and the desired selectivity. cdnsciencepub.comnih.govnih.gov

For instance, a general procedure for synthesizing sulfoxide derivatives involves the oxidation of the corresponding thioether with meta-chloroperoxybenzoic acid in a solvent such as dichloromethane. nih.gov Another approach involves treating a solution of the sulfide in acetic acid with hydrogen peroxide. nih.govscielo.br These methods provide access to a range of sulfoxides derived from this compound, setting the stage for subsequent Pummerer-type cyclizations. cdnsciencepub.comresearchgate.netresearchgate.net

Cyclization Reactions Forming Heterocyclic Architectures (e.g., 1,3-Thiazin-4-ones, 1,3,6-Oxathiazepines)

A fascinating aspect of the chemistry of this compound sulfoxides is their ability to undergo cyclization under Pummerer reaction conditions to form various heterocyclic rings. cdnsciencepub.comresearchgate.net Notably, the formation of six-membered 1,3-thiazin-4-ones and seven-membered 1,3,6-oxathiazepines has been observed. cdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.net

An important finding is that these cyclization reactions are highly dependent on the nature of the carboxylic acid functionality and the reaction solvent. cdnsciencepub.comcdnsciencepub.comresearchgate.net Research has shown that the cyclization of S-benzyl sulfoxides derived from this compound to these heterocyclic systems occurs effectively only when the carboxyl group is converted to an amide or a peptide derivative. cdnsciencepub.comcdnsciencepub.comresearchgate.net Furthermore, these transformations are typically observed when acetic anhydride is used as the solvent. cdnsciencepub.comcdnsciencepub.comresearchgate.net The use of other dehydrating agents like trifluoroacetic anhydride (TFAA) and acetyl trifluoroacetate (B77799) (ATFA) has been explored, but acetic anhydride often provides cleaner reaction profiles for these specific cyclizations. cdnsciencepub.com

Interestingly, the thiazolidine (B150603) isomers of these six- and seven-membered rings have been synthesized and studied. It was determined that they are not intermediates in the reactions conducted in acetic anhydride. cdnsciencepub.comcdnsciencepub.comresearchgate.net However, these thiazolidines can rearrange to form the 1,3-thiazin-4-ones and/or 1,3,6-oxathiazepines when treated with anhydrous trifluoroacetic acid. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Mechanistic Elucidation of Pummerer Cyclizations

The mechanism of the Pummerer rearrangement begins with the acylation of the sulfoxide by acetic anhydride, which activates the sulfoxide. wikipedia.org This is followed by an elimination step, catalyzed by the acetate (B1210297) byproduct, to form a key electrophilic thionium (B1214772) ion intermediate. wikipedia.org This intermediate is then susceptible to attack by a nucleophile. wikipedia.org

In the context of this compound amide derivatives, the amide nitrogen acts as an intramolecular nucleophile, attacking the thionium ion. This intramolecular attack leads to the formation of the heterocyclic ring systems. The proposed mechanism suggests that the formation of a six-membered ring intermediate is kinetically favored over a five-membered ring intermediate. cdnsciencepub.com Subsequent proton loss from the intermediate species leads to the final cyclized products, either the 1,3-thiazin-4-one or the 1,3,6-oxathiazepine. cdnsciencepub.com The specific pathway and resulting product distribution can be influenced by the reaction conditions and the structure of the starting sulfoxide. cdnsciencepub.com

Stereochemical Control and Asymmetric Induction in Derivative Synthesis

The Pummerer reaction and related cyclizations offer opportunities for controlling stereochemistry. When the sulfur atom in the starting sulfoxide is a stereocenter, its configuration can influence the stereochemistry of the newly formed chiral center in the product. cdnsciencepub.comcdnsciencepub.com

For example, the cyclization of S-benzylphthalimidocysteinylglycine sulfoxide, which exists as a mixture of epimers at the sulfur atom, results in a corresponding mixture of isomeric thiazinones. cdnsciencepub.comcdnsciencepub.com This suggests that the configuration at the sulfur atom directs the stereochemical outcome at the new asymmetric center created during the cyclization. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Asymmetric induction has been observed in related Pummerer-type reactions. For instance, the cyclization of benzyl (B1604629) 2-carboxyphenyl sulfoxide to 2-phenyl-1,3-benzoxathian-6-one proceeds with asymmetric induction. cdnsciencepub.com The degree of this induction can be influenced by the choice of the cyclizing agent. For example, using dicyclohexylcarbodiimide (B1669883) (DCC) as the cyclizing agent can lead to different stereochemical outcomes compared to using acetic anhydride. researchgate.net This is attributed to competing reaction pathways and the potential for epimerization at the sulfur center under different conditions. researchgate.net

Advanced Derivative Modifications

Beyond the synthesis and reactivity of sulfoxides, the modification of the carboxylic acid group in this compound into esters and amides opens up further avenues for creating a diverse range of derivatives with potentially interesting properties. uomustansiriyah.edu.iq

Preparation and Properties of Ester and Amide Derivatives

Ester Derivatives:

Ester derivatives of carboxylic acids can be synthesized through various methods. A common laboratory method is the Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst. sphinxsai.com Another approach involves reacting the carboxylic acid with an alkyl halide. The properties of the resulting esters, such as their physical state and solubility, will depend on the nature of the alcohol used in their preparation. mdpi.comnih.gov

Amide Derivatives:

Amides are typically synthesized by reacting a carboxylic acid derivative, such as an acyl chloride or an ester, with an amine. sphinxsai.comrsc.orggoogle.comnih.gov The reaction of an ester with an amine is a common method for preparing amides. sphinxsai.com These amide derivatives can exhibit a wide range of chemical and physical properties based on the substituent on the nitrogen atom. sphinxsai.comresearchgate.net The synthesis of amides from this compound is particularly relevant, as these derivatives are key substrates for the Pummerer cyclization reactions discussed previously. cdnsciencepub.comcdnsciencepub.comresearchgate.net The conversion of the carboxyl group to a carboxamido derivative is a crucial step to facilitate the cyclization to form 1,3-thiazin-4-ones. cdnsciencepub.com

The following table summarizes the types of derivatives discussed:

| Derivative Type | Functional Group | General Preparation Method | Key Property/Application |

| Sulfoxide | -S(O)- | Oxidation of the corresponding sulfide | Precursor for Pummerer reaction |

| 1,3-Thiazin-4-one | Heterocycle | Pummerer cyclization of amide derivatives | Stable heterocyclic scaffold |

| 1,3,6-Oxathiazepine | Heterocycle | Pummerer cyclization of amide derivatives | Seven-membered heterocyclic system |

| Ester | -COOR | Reaction of the carboxylic acid with an alcohol | Modification of physical and chemical properties |

| Amide | -CONR₂ | Reaction of a carboxylic acid derivative with an amine | Key substrate for Pummerer cyclization |

Chemical Transformations Involving the Thioether Linkage

The thioether linkage in this compound and its derivatives is a key site for various chemical transformations, including oxidation, cleavage, and rearrangement reactions. These reactions allow for the modification of the molecule's structure and properties, leading to a range of functionalized products. Research in this area has explored the reactivity of the sulfur atom and the adjacent carbon-sulfur bonds under different conditions.

One notable transformation is the Pummerer reaction of the corresponding sulfoxide. cdnsciencepub.com The oxidation of the thioether to a sulfoxide is a prerequisite for this type of reactivity. Generally, thioethers can be selectively oxidized to sulfoxides or further to sulfones using various oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). beilstein-journals.orgresearchgate.net The specific conditions, such as the choice of oxidant and reaction temperature, determine the extent of oxidation. beilstein-journals.org

For instance, studies on sulfoxides derived from amides of this compound have demonstrated their ability to undergo cyclization under Pummerer reaction conditions. cdnsciencepub.com When the sulfoxide of N,N-diethyl-3-benzylthiopropionamide is treated with acetic anhydride, it undergoes cyclization to form a six-membered 1,3-thiazin-4-one derivative. cdnsciencepub.com This reaction proceeds through an intermediate formed by the acylation of the sulfoxide oxygen, followed by the formation of a thionium ion, which is then attacked by the amide nitrogen to yield the cyclized product. cdnsciencepub.com

The cleavage of the carbon-sulfur bond, particularly the benzyl-sulfur bond, is another significant transformation. Benzylic thioethers are susceptible to C–S bond cleavage under various conditions, including photoredox catalysis. unipr.it Visible light-triggered cleavage of the C–S bond in benzylic thioethers can generate carbocation intermediates under neutral conditions, which can then be trapped by various nucleophiles. unipr.it This approach allows for the synthesis of diverse di- and triarylalkanes. unipr.it Mechanistic studies suggest that these reactions can proceed through the formation of a radical cation of the thioether, leading to mesolytic cleavage of the C–S bond. unipr.it

The table below summarizes key chemical transformations involving the thioether linkage of this compound derivatives and related compounds.

| Transformation | Substrate | Reagents and Conditions | Product(s) | Key Findings | Reference |

| Pummerer Reaction (Cyclization) | Sulfoxide of N,N-diethyl-3-benzylthiopropionamide | Acetic anhydride, 78-79°C | 2-Benzyl-5,6-dihydro-N,N-diethyl-4H-1,3-thiazin-4-one | Cyclization to a six-membered heterocyclic ring occurs. The reaction is specific to the amide derivative under these conditions. | cdnsciencepub.com |

| Oxidation | General thioethers | Hydrogen peroxide, acetic acid, room temp. | Sulfoxide | Selective mono-oxidation of the thioether. | beilstein-journals.org |

| Oxidation | General thioethers | Hydrogen peroxide (excess), acetic acid, 118°C | Sulfone | Further oxidation to the sulfone at higher temperatures with excess oxidant. | beilstein-journals.org |

| C-S Bond Cleavage | General benzylic thioethers | Visible light, photoredox catalyst (e.g., 4a), CH3CN, room temp. | Di- and triarylalkanes | Photocatalyzed cleavage of the benzyl C-S bond to form a carbocation intermediate, followed by arylation. | unipr.it |

These transformations highlight the versatility of the thioether group in this compound for synthetic modifications. The ability to selectively oxidize the sulfur atom or cleave the C-S bonds opens up pathways to a variety of derivatives with potential applications in different fields of chemistry.

Advanced Applications and Research Frontiers of 3 Benzylthiopropionic Acid

Application in Sulfur-Containing Polymer Synthesis

While direct polymerization of 3-Benzylthiopropionic acid is not extensively documented, its structure, containing both a thioether linkage and a carboxylic acid, allows for its theoretical integration into sulfur-containing polymers through several established mechanisms. Sulfur-containing polymers are a significant class of materials known for their unique optical, thermal, and chemical properties. rsc.orgresearchgate.net

The bifunctional nature of this compound makes it a candidate for step-growth polymerization. The carboxylic acid group can undergo classic condensation reactions, such as polyesterification or polyamidation, with appropriate diol or diamine co-monomers, respectively. In this scenario, the benzylthio group is incorporated as a pendant side chain along the polymer backbone.

Alternatively, the thioether group suggests potential involvement in polymerization strategies common for organosulfur compounds. mdpi.com For instance, derivatives of this compound could potentially be involved in:

Thiol-ene Reactions: If the molecule were modified to contain a terminal alkene, the thiol group could participate in radical-mediated thiol-ene "click" chemistry, a highly efficient and atom-economical method for polymer synthesis. mdpi.com

Polycondensation: The carboxylic acid functionality allows it to act as a monomer in polycondensation reactions. For example, reacting with a diol would lead to a polyester (B1180765) with pendant benzylthio groups.

The integration mechanism would determine the final placement of the sulfur atom, either within the main polymer chain or as a side group, which significantly impacts the polymer's properties.

The incorporation of this compound into a polymer backbone would be expected to impart specific properties due to its distinct chemical moieties.

Pendant Benzyl (B1604629) Group: The bulky, aromatic benzyl group would likely increase the polymer's glass transition temperature (Tg) by restricting chain mobility. It would also enhance hydrophobicity and could improve thermal stability.

Thioether Linkage: The sulfur atom can influence the polymer's refractive index, often leading to higher values compared to their all-oxygen analogs. The thioether linkage can also offer a site for post-polymerization modification, such as oxidation to sulfoxides or sulfones, to further tune the material's properties (e.g., polarity and solubility).

Carboxylic Acid Group: If incorporated as a pendant group (e.g., by using an acrylic derivative of the acid), the carboxylic acid would increase polarity, enhance adhesion to substrates, and provide a handle for cross-linking or further functionalization.

The interplay between these groups would create a complex structure-property relationship, as summarized in the table below.

| Structural Feature | Expected Influence on Polymer Properties |

| Pendant Benzyl Group | Increases Tg, enhances thermal stability, increases hydrophobicity. |

| Thioether Linkage | Increases refractive index, provides site for chemical modification. |

| Backbone Carboxylic Acid | Enables step-growth polymerization, influences chain packing and crystallinity. |

The unique combination of a thioether and a carboxylic acid in one monomer opens avenues for developing novel materials. Research could explore its use in creating:

High Refractive Index Polymers: Materials for optical applications such as lenses and coatings. rsc.org

Adhesive and Coating Materials: The carboxylic acid function could promote strong adhesion to metal and other polar surfaces.

Functionalizable Platforms: Polymers where the thioether can be selectively oxidized to create materials with a gradient of properties.

Thermally Stable Thermoplastics: The rigid benzyl group could contribute to the development of engineering plastics with elevated service temperatures. mdpi.com

Role in Organocatalysis and Metal-Organic Frameworks (MOFs)

The structure of this compound also makes it a promising, though not yet widely explored, candidate for use as a ligand in catalysis.

As a ligand, this compound offers two primary coordination sites: the carboxylate oxygen atoms and the thioether sulfur atom.

In Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. bldpharm.com Carboxylic acids are among the most common and effective ligand types for building stable MOF structures. bldpharm.comossila.com this compound could act as a monodentate or bidentate linker through its carboxylate group to connect metal centers. The thioether sulfur atom would then decorate the pores of the MOF, offering a soft Lewis basic site that could be exploited for selective guest binding or catalysis. amazonaws.com The benzyl group would add hydrophobicity to the framework pores.

In Organocatalysis: In metal-ligand cooperative catalysis, both the metal center and the ligand participate in bond activation. nih.govnih.gov A complex formed with this compound could utilize the metal center for one part of a transformation, while the thioether or benzyl group interacts with the substrate to control orientation and selectivity. mdpi.com The carboxylic acid provides a strong anchoring point to the metal center.

The potential catalytic applications are diverse and depend on the nature of the active site created.

MOF-based Catalysis: A MOF constructed with this ligand could exhibit catalytic activity stemming from either the metal nodes or the functionalized linkers. The thioether-decorated pores could be used for:

Lewis Acid/Base Catalysis: The sulfur atom could act as a Lewis base to activate substrates.

Selective Adsorption: The combination of a soft sulfur donor and a hydrophobic benzyl group could lead to selective adsorption of specific molecules.

Post-Synthetic Modification: The thioether could be a platform for grafting other catalytic species. amazonaws.com

Homogeneous Catalysis: As a ligand for transition metal complexes, this compound could influence catalytic reactions in several ways. The electronic properties of the thioether donor can modulate the reactivity of the metal center. The steric bulk of the benzyl group could create a specific chiral pocket around the metal, potentially leading to enantioselective transformations in asymmetric catalysis. researchgate.net The interaction between the ligand and substrates could control selectivity in reactions such as hydrogenations or cross-coupling reactions. acs.org

The following table outlines hypothetical catalytic profiles based on the ligand's structure.

| Catalytic System | Ligand Feature Utilized | Potential Catalytic Application | Basis for Selectivity |

| MOF | Thioether-lined pores | Selective oxidation, Michael additions | Substrate binding via soft S-donor interactions |

| Transition Metal Complex | Steric bulk of benzyl group | Asymmetric hydrogenation | Steric hindrance creating a chiral pocket |

| Transition Metal Complex | Electronic effect of thioether | Cross-coupling reactions | Modulation of metal center's redox potential |

Further research is necessary to synthesize and test these proposed systems to validate their catalytic efficacy and unique selectivity profiles.

Broader Context in Transition Metal and Organometallic Catalysis

A comprehensive review of scientific literature and chemical databases indicates a lack of specific research focused on the application of this compound as a ligand in transition metal and organometallic catalysis. While this specific molecule has not been the subject of dedicated studies in this field, its structural motifs—a thioether and a carboxylic acid group—are found in a variety of ligands used in catalysis. Therefore, to understand its potential role, it is necessary to look at the broader context of ligands containing thioether and carboxylate functionalities.

Thioether-containing ligands have become increasingly important in catalysis, moving past the historical perception of sulfur compounds as catalyst poisons. mdpi.com The sulfur atom in a thioether is a soft donor, which forms stable complexes with many mid-to-late transition metals such as palladium, rhodium, iridium, and copper. The electronic properties of the thioether can be tuned by the adjacent organic groups, influencing the catalytic activity of the metal center. mdpi.com

One of the key features of thioether ligands is their potential for hemilability. This means that the metal-sulfur bond can be relatively weak, allowing the ligand to temporarily dissociate one of its donor atoms to create a vacant coordination site on the metal. This vacant site is often crucial for the binding and activation of substrates in a catalytic cycle.

Ligands that combine a thioether with another donor group, such as an amine (N,S ligands), a phosphine (B1218219) (P,S ligands), or an oxygen-containing group like a carboxylate (O,S ligands), have been developed for a range of catalytic transformations. These include asymmetric hydrogenation, C-H functionalization, and cross-coupling reactions. researchgate.netmdpi.com The different donor atoms allow for fine-tuning of the steric and electronic environment around the metal center, which in turn controls the catalyst's activity and selectivity. mdpi.com

For instance, in palladium-catalyzed reactions, thioether ligands have been shown to influence the rate and selectivity of C-H olefination of arenes. researchgate.net Similarly, chiral P,S-ligands have been successfully used in iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins, with the thioether group playing a significant role in directing the olefin coordination. researchgate.net

While no direct data exists for this compound, the following table summarizes the types of catalytic reactions where thioether-containing ligands, in general, have been applied, which could suggest potential, though currently unexplored, areas of application for this compound or its derivatives.

| Catalytic Reaction Type | Metal Center(s) | General Ligand Class | Potential Role of Thioether |

| Asymmetric Hydrogenation | Iridium, Rhodium | Chiral P,S-ligands | Directing olefin coordination, influencing enantioselectivity. researchgate.net |

| C-H Functionalization | Palladium | S,O-ligands | Stabilizing the active catalyst, modulating reactivity and selectivity. researchgate.net |

| Allylic Alkylation | Palladium | Chiral Thioether Ligands | Stabilizing catalytic intermediates, influencing stereochemical outcome. mdpi.com |

| Cross-Coupling Reactions | Palladium, Nickel | Phosphine-Thioether Ligands | Modulating the electronic properties of the metal center. mdpi.com |

The benzyl group in this compound could also play a role in the catalytic context. The coordination of a benzyl group to a transition metal can occur in different ways, including through the aromatic ring (η⁶-coordination) or through the benzylic carbon (η¹ or η³-coordination). The formation of η³-benzyl metal complexes, which are isoelectronic to η³-allyl complexes, is of significant interest in catalysis, although it is thermodynamically less favorable due to the disruption of aromaticity. mdpi.comresearchgate.net This mode of coordination is often proposed as an intermediate in catalytic cycles involving the functionalization of benzylic C-H bonds. mdpi.comresearchgate.net

Biochemical Transformations and Interconnections

Metabolic Fate and Biotransformation of 3-Benzylthiopropionic Acid

The biotransformation of xenobiotics—compounds foreign to an organism's normal metabolism—is a fundamental process occurring primarily in the liver. This process typically involves a series of enzymatic reactions categorized into Phase I, II, and III, which modify the compound to increase its water solubility and facilitate its excretion.

In Vivo Metabolic Pathways and Metabolite Identification (e.g., Thiol Formation)

Based on studies of analogous compounds, the metabolism of this compound is unlikely to follow the standard pathway for fatty acid degradation.

Resistance to Beta-Oxidation

The primary catabolic pathway for fatty acids is mitochondrial beta-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle to produce acetyl-CoA. wikipedia.org This process involves a key dehydrogenation step between the alpha (C2) and beta (C3) carbons. abcam.com In 3-thia fatty acids, such as this compound, the presence of the sulfur atom at the C3 position prevents the formation of the necessary double bond, thereby blocking the beta-oxidation spiral. nih.govnih.gov

Alternative Metabolic Pathways

Given its inability to undergo beta-oxidation, this compound is likely metabolized through alternative routes known for other 3-thia fatty acids:

Omega-Oxidation and Sulfur Oxidation: The molecule may undergo oxidation at the terminal carbon of the propionic acid chain (omega-oxidation) and oxidation of the sulfur atom itself in the endoplasmic reticulum. These modifications would be followed by peroxisomal beta-oxidation of the resulting products to yield shorter, more water-soluble sulfoxy dicarboxylic acids that can be readily excreted. nih.gov

Thioether Cleavage: A significant metabolic reaction could be the cleavage of the carbon-sulfur (C-S) bond. Studies on similar S-benzyl compounds, such as S-benzyl-N-malonyl-L-cysteine, have shown that metabolism can be initiated by the action of a C-S lyase enzyme, which cleaves the thioether bond to release benzyl (B1604629) thiol. nih.gov This reactive thiol would then undergo further metabolism before excretion.

The table below outlines the predicted metabolic pathways for this compound based on its chemical structure and the known metabolism of related compounds.

| Predicted Pathway | Key Characteristics | Potential Metabolites |

| Beta-Oxidation | Blocked due to sulfur atom at the C3 position. nih.gov | Not applicable |

| Omega-Oxidation | Oxidation at the terminal carbon of the aliphatic chain. | Dicarboxylic acid derivatives |

| Sulfur Oxidation | Oxidation of the thioether to sulfoxide (B87167) and sulfone. | 3-(Benzylsulfinyl)propionic acid, 3-(Benzylsulfonyl)propionic acid |

| C-S Bond Cleavage | Enzymatic cleavage of the thioether linkage. nih.gov | Benzyl thiol, 3-mercaptopropionic acid |

Enzymatic Activity and Reaction Mechanisms in Biological Systems

The biotransformation of this compound would be catalyzed by several classes of enzymes.

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes, located in the endoplasmic reticulum, is central to Phase I metabolism and is a likely candidate for catalyzing the initial sulfur oxidation of the thioether to a sulfoxide. nih.gov

C-S Lyases: Cysteine S-conjugate β-lyases are known to cleave the C-S bond of certain xenobiotic-cysteine conjugates. An analogous enzyme could potentially act on this compound or its CoA-thioester to release benzyl thiol. nih.gov

Acyl-CoA Synthetases: For any metabolism to occur, this compound must first be activated to its coenzyme A (CoA) ester, a reaction catalyzed by acyl-CoA synthetases in the cytosol. abcam.com Studies on the related compound 3-phenylpropionic acid show it is activated to 3-phenylpropionyl-CoA, which is then a substrate for medium-chain acyl-CoA dehydrogenase (MCAD). nih.gov While this compound cannot be fully dehydrogenated by this enzyme, this demonstrates that structurally similar molecules are recognized and processed by fatty acid metabolizing enzymes.

The enzymatic cleavage of thioethers is a recognized biotransformation process that can proceed through various mechanisms, sometimes involving oxidation of the sulfur atom as an intermediate step before C-S bond scission. nih.govresearchgate.net

Interrelationships with 3-Hydroxypropionic Acid Biochemical Pathways

3-Hydroxypropionic acid (3-HP) is a valuable platform chemical that can be produced microbially from renewable resources. nih.gov The synthesis of 3-HP is intricately linked with central metabolic pathways, and understanding these connections is key to optimizing its production through metabolic engineering.

Linkages to Central Carbon Metabolism (e.g., Glycolysis, TCA Cycle)

Microbial production of 3-HP is heavily dependent on precursors generated during central carbon metabolism, primarily glycolysis and the Tricarboxylic Acid (TCA) cycle. Several biosynthetic routes to 3-HP have been engineered in various microorganisms.

One of the most studied routes is the malonyl-CoA pathway . This pathway directly utilizes key metabolites from central carbon metabolism:

Glucose is catabolized via glycolysis to produce pyruvate.

Pyruvate is converted to acetyl-CoA , a critical hub metabolite that links glycolysis to the TCA cycle.

Acetyl-CoA is then carboxylated to malonyl-CoA by the enzyme acetyl-CoA carboxylase (ACC). Malonyl-CoA is a primary precursor for fatty acid biosynthesis and, in engineered strains, for 3-HP production. nih.gov

Malonyl-CoA is reduced to 3-HP by the action of malonyl-CoA reductase (MCR), an enzyme that requires the reducing cofactor NADPH. nih.gov

The necessary cofactor, NADPH, is also supplied by central carbon metabolism, primarily through the pentose (B10789219) phosphate (B84403) pathway and, in some engineered systems, by modulating enzymes within glycolysis. nih.gov Therefore, the efficient production of 3-HP is directly tied to the carbon flux through glycolysis and the TCA cycle, as well as the cell's redox balance. abcam.commdpi.com

The following table summarizes the key precursors for the malonyl-CoA pathway and their origins.

| Precursor | Originating Pathway | Key Role |

| Acetyl-CoA | Glycolysis, Pyruvate Dehydrogenase Complex | Starting molecule for conversion to Malonyl-CoA. nih.gov |

| Malonyl-CoA | Acetyl-CoA Carboxylation | Direct precursor to 3-HP in the MCR pathway. nih.gov |

| NADPH | Pentose Phosphate Pathway, Glycolysis | Reducing cofactor required by Malonyl-CoA Reductase (MCR). nih.gov |

Strategies for Metabolic Pathway Diversification

To enhance the production of 3-HP and other valuable chemicals, metabolic engineers employ various strategies to rewire and optimize native biochemical pathways. These strategies aim to increase the flux of carbon toward the desired product and ensure an adequate supply of necessary cofactors.

Key strategies for diversifying and optimizing the 3-HP pathway include:

Pathway Integration and Modulation: Researchers have created hybrid pathways that combine elements of standard glycolysis (the Embden-Meyerhof-Parnas pathway) with other routes, like the nonoxidative glycolysis pathway, to systematically control and enhance the carbon flux towards malonyl-CoA. nih.gov

Enhancing Precursor Supply: Overexpressing key enzymes such as acetyl-CoA carboxylase (ACC) can increase the pool of malonyl-CoA available for 3-HP synthesis. nih.gov

Cofactor Regeneration: Fine-tuning or introducing pathways that regenerate NADPH is crucial for the efficiency of the MCR enzyme. This can involve overexpressing enzymes like GAPN (NADP-dependent glyceraldehyde-3-phosphate dehydrogenase).

Redirecting Carbon Flux: To prevent carbon from being diverted into competing pathways, genes responsible for the synthesis of byproducts are often deleted. For example, knocking out genes involved in fatty acid synthesis can increase the availability of malonyl-CoA for 3-HP production. nih.gov Similarly, applying a "metabolic toggle switch" to conditionally repress genes in central metabolism (like gapA) can redirect metabolic flux toward an engineered 3-HP production pathway. mdpi.comacs.org

This table details common metabolic engineering strategies used to boost 3-HP production.

| Strategy | Target/Method | Desired Outcome | Host Organism Example |

| Enhance Precursor Flux | Overexpress Acetyl-CoA Carboxylase (ACC) | Increased Malonyl-CoA supply | Escherichia coli nih.gov |

| Enhance Cofactor Supply | Overexpress GAPN (NADP-dependent GAPDH) | Increased NADPH regeneration | Yarrowia lipolytica |

| Redirect Carbon Flux | Deletion of competing pathway genes (e.g., for fatty acid synthesis) | Increased availability of Acetyl-CoA and Malonyl-CoA | Escherichia coli nih.gov |

| Control Central Metabolism | Use a "metabolic toggle switch" to repress gapA expression | Redirect carbon from glycolysis to the 3-HP pathway | Escherichia coli mdpi.comacs.org |

| Hybrid Pathway Engineering | Modulate Embden-Meyerhof-Parnas and nonoxidative glycolysis pathways | Optimized carbon flux to the Malonyl-CoA pathway | Escherichia coli nih.gov |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the molecular structure of 3-Benzylthiopropionic acid. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and mass, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous proof of a molecule's structure by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For this compound, the expected ¹H NMR spectrum would feature distinct signals corresponding to the protons of the benzyl (B1604629) group (aromatic region), the methylene (B1212753) protons adjacent to the sulfur and the phenyl ring, the two methylene groups of the propionic acid backbone, and the acidic proton of the carboxyl group. Similarly, the ¹³C NMR spectrum would show unique resonances for each carbon atom, including the carboxyl carbon, the carbons in the aliphatic chain, and the distinct carbons of the benzyl group. While specific spectral data for this compound is not widely published, analytical data for closely related structures, such as cysteine derivatives like (R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid, are confirmed using HNMR spectroscopy medchemexpress.com.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 197.06308 | 141.4 |

| [M+Na]⁺ | 219.04502 | 148.0 |

| [M-H]⁻ | 195.04852 | 143.5 |

| [M+NH₄]⁺ | 214.08962 | 160.4 |

| [M+K]⁺ | 235.01896 | 144.8 |

| [M+HCOO]⁻ | 241.05400 | 158.5 |

Table 1. Predicted mass spectrometry data for this compound adducts uni.lu.

Chromatographic Separations for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)

Chromatography is the primary method for separating this compound from impurities or other components in a mixture, allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile compounds like carboxylic acids. For propionic acid and its derivatives, reversed-phase HPLC (RP-HPLC) using a C18 column is a common approach medchemexpress.comresearchgate.net. To achieve good peak shape and retention for carboxylic acids, the mobile phase is typically acidified (e.g., with phosphoric or formic acid) to a pH below the pKa of the carboxyl group (around 4.8), which suppresses its ionization and allows for better interaction with the nonpolar stationary phase researchgate.net. Detection is often performed using a UV detector, typically around 210 nm to detect the carboxyl functional group researchgate.net.

Gas Chromatography (GC) is suitable for volatile compounds. Carboxylic acids like this compound can be challenging to analyze directly with GC due to their polarity and low volatility, which can lead to poor peak shape (tailing) and adsorption on the column nih.gov. To overcome this, derivatization is a common strategy. The carboxylic acid group is converted into a less polar and more volatile ester (e.g., a methyl or benzyl ester), which can then be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification nih.govbevital.no. For related short-chain fatty acids, direct analysis is possible using specialized columns, such as wax columns, often with an acidified carrier gas or a column specifically designed for acid analysis shimadzu.comcerealsgrains.org.

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Key Considerations |

|---|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water with acid (e.g., phosphoric acid) | UV (e.g., 210 nm) | Mobile phase pH must be low to ensure protonation of the acid for good retention and peak shape researchgate.netcreative-proteomics.com. |

| GC | Wax column (e.g., SH-WAX) or specialized acid column | Helium or Nitrogen | FID or MS | Derivatization to an ester is often required to improve volatility and reduce peak tailing nih.govbevital.no. |

Table 2. Typical chromatographic conditions for the analysis of propionic acid derivatives.

Advanced Characterization Techniques for Derivatives and Polymeric Materials

When this compound is used as a building block for more complex derivatives or incorporated into polymers, additional analytical techniques are required to characterize these larger molecules.

For instance, derivatives of this compound designed for specific applications, such as Reversible Addition-Fragmentation chain Transfer (RAFT) agents like 3-[[(Benzylthio)carbonothioyl]thio]propionic acid, are synthesized and characterized to ensure high purity. The structure and purity of such agents are confirmed using methods like HPLC and NMR before they are used in polymerization tcichemicals.com.

When this or a similar molecule is incorporated into a polymer, the resulting material requires further characterization. Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution (including number average molecular weight, Mn, and weight average molecular weight, Mw) and dispersity (Đ) of the polymer. In addition to GPC, NMR spectroscopy remains crucial for confirming that the monomer unit has been successfully incorporated into the polymer backbone and for determining the copolymer composition. These techniques are fundamental in polymer science to correlate the polymer's structure and size with its physical and performance properties.

Theoretical and Computational Investigations

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are fundamental to understanding the three-dimensional structure, electronic properties, and potential energy surfaces of molecules like 3-benzylthiopropionic acid. These computational techniques, primarily based on density functional theory (DFT), offer a microscopic view of molecular behavior.

While specific DFT studies on this compound are not readily found, calculations on related benzoic acid derivatives and thioethers provide a framework for understanding its properties. scielo.org.zamdpi.com For instance, DFT calculations at the B3LYP/6-31+G(d,p) level of theory are commonly used to compute frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. scielo.org.za The electronic environment of similar molecules has been successfully analyzed using various levels of theory, providing insights into bond lengths, angles, and charge distributions. nih.gov

Table 1: Illustrative Calculated Properties of a Thioether Carboxylic Acid Moiety

| Property | Calculated Value | Method |

| C=O Bond Length | ~1.21 Å | DFT/B3LYP |

| S-C Bond Length | ~1.82 Å | DFT/B3LYP |

| O-H Bond Length | ~0.97 Å | DFT/B3LYP |

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -0.8 eV | DFT/B3LYP |

| Dipole Moment | ~2.5 D | DFT/B3LYP |

Note: These are representative values for a generic thioether carboxylic acid and are intended for illustrative purposes due to the lack of specific data for this compound.

Computational Simulation of Reaction Mechanisms (e.g., Pummerer Cyclizations)

Computational simulations are invaluable for elucidating complex reaction mechanisms. The Pummerer rearrangement, a reaction characteristic of sulfoxides, is a relevant example where computational studies have provided deep mechanistic insights that could be applicable to derivatives of this compound after oxidation to its corresponding sulfoxide (B87167).

DFT calculations have been employed to investigate the mechanism of the Pummerer reaction between a chiral sulfoxide and acetic anhydride (B1165640). acs.orgnih.gov These studies reveal that the reaction proceeds through three main steps: acetylation, proton abstraction, and intramolecular acetoxy transfer. acs.org The initial acetylation of the sulfoxide is often the rate-determining step. acs.orgnih.gov

Computational studies have also explored stereoselective Pummerer reactions, considering the role of additives like trimethylsilyl (B98337) triflate (TMSOTf) and N,N-dimethylacetamide (DMAC). nih.govacs.org The calculations help in understanding the transition states and the influence of these additives on the reaction pathway. acs.org Furthermore, computational investigations have been used to explore different pathways, such as an additive Pummerer pathway versus an elimination pathway, by calculating the relative Gibbs free energies of intermediates and transition states. nih.gov

Table 2: Calculated Relative Gibbs Free Energies for a Pummerer-type Rearrangement Pathway

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Intermediate D | -7.5 |

| Transition State TS-D | +16.6 |

| Thioketenium Complex E | -3.8 |

| Transition State TS-G | +2.3 |

Source: Adapted from a computational study on a Pummerer-type rearrangement. nih.gov These values illustrate the energy landscape of such a reaction.

Predictive Studies on Reactivity and Intermolecular Interactions

Predictive studies, often employing Quantitative Structure-Activity Relationship (QSAR) models, are used to correlate the chemical structure of a molecule with its reactivity or biological activity. libretexts.orgwikipedia.org These models use physicochemical properties or theoretical molecular descriptors to make predictions about new chemical entities. libretexts.orgwikipedia.org

For organic acids and thioethers, QSAR models can predict various properties, including reaction rates with different chemical species. researchgate.net For example, QSAR models have been developed to predict the aqueous reaction rate constants of organic chemicals with hydroxyl radicals. researchgate.netrsc.org Such models are built using multiple linear regression and a variety of molecular descriptors. researchgate.net

While a specific QSAR model for this compound has not been identified, the methodology is broadly applicable. Computational analysis of benzyl (B1604629) vinylogous derivatives has successfully used Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, to create predictive models for biological activity. researchgate.net These models use steric and electrostatic fields to correlate molecular structure with activity.

Table 3: Example of Descriptors Used in QSAR Modeling for Reactivity Prediction

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Branching of the molecular skeleton |

| Quantum-Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on a Equation | 3D structure of the molecule |

Application of Computational Tools in Biochemical Pathway Design

Computational tools play a crucial role in the design and optimization of biochemical pathways for the production of valuable chemicals. These tools can be used to identify potential enzymatic reactions, assemble novel pathways, and evaluate their feasibility based on thermodynamic and kinetic parameters. While there is no specific information on the application of these tools for pathways involving this compound, the general principles are highly relevant.

Computational algorithms can extract reaction information from biochemical databases and assemble balanced subnetworks to produce a target molecule from precursor metabolites. These pathways can then be ranked based on criteria such as yield and length. The integration of these computationally designed pathways into host organisms for production is a key aspect of metabolic engineering.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Benzylthiopropionic acid, and what reaction conditions optimize yield?

- Methodology : The synthesis typically involves thioether formation via nucleophilic substitution or coupling reactions. For example, zinc-mediated coupling in anhydrous tetrahydrofuran (THF) under nitrogen protection is effective for analogous thiol-containing compounds . Purification via column chromatography using gradients of ethyl acetate/hexane mixtures ensures high purity (>98%) .

- Key Parameters : Reaction temperature (20–60°C), stoichiometric ratios (e.g., 1:1.2 for thiol:alkylating agent), and inert atmosphere (N₂) minimize oxidation byproducts .

Q. Which analytical techniques are standard for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic shifts for benzylthio (~δ 3.5–4.0 ppm for –SCH₂–) and carboxylic acid groups (~δ 12.0 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water (0.1% trifluoroacetic acid) for optimal resolution .

- Mass Spectrometry : ESI-MS in negative ion mode detects [M–H]⁻ ions, with exact mass matching C₁₀H₁₀O₂S (theoretical m/z 212.037) .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Guidelines : Store at 2–8°C in amber vials under nitrogen to prevent oxidation of the thioether group. Avoid prolonged exposure to light or humidity, which can degrade the compound .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during synthesis of this compound?

- Analysis : Competing pathways, such as disulfide formation (from thiol oxidation) or over-alkylation, are common. For example, trace oxygen in reactions can oxidize –SH groups to –S–S–, reducing yield. Implementing rigorous degassing and radical scavengers (e.g., BHT) mitigates this .

- Troubleshooting : Monitor reaction progress via TLC (Rf ~0.3 in 30% EtOAc/hexane) and adjust stoichiometry if intermediates persist .

Q. How do structural modifications (e.g., substituents on the benzyl ring) affect the compound’s reactivity or biological activity?

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., –NO₂) on the benzyl ring enhance electrophilicity at the thioether, increasing reactivity in nucleophilic assays. Conversely, bulky tert-butyl groups improve metabolic stability in vitro .

- Experimental Design : Synthesize analogs via Suzuki coupling or Friedel-Crafts acylation, then compare kinetic parameters (e.g., IC₅₀ in enzyme inhibition assays) .

Q. How can contradictory stability data in literature be resolved?

- Data Reconciliation : Discrepancies often arise from variations in analytical conditions. For instance, reported half-lives in aqueous buffers (pH 7.4) range from 24–72 hours due to differences in ionic strength or temperature. Standardize protocols using buffered solutions (e.g., PBS) at 37°C and validate via LC-MS .

Q. What computational methods predict the solubility and partition coefficient (logP) of this compound?

- In Silico Tools : Use QSPR models (e.g., ACD/Labs or SwissADME) with input parameters like molecular weight (212.26 g/mol) and topological polar surface area (65.5 Ų). Experimental validation via shake-flask method (octanol/water) aligns with predicted logP ~2.5 .

Methodological Notes

- Contradictions in Synthesis : reports zinc-mediated coupling in THF, while uses palladium catalysts for analogous structures. Researchers must evaluate catalyst compatibility with thiol groups .

- Analytical Cross-Validation : Combine NMR, HPLC, and IR (strong C=O stretch ~1700 cm⁻¹) to confirm identity when commercial references are unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.